molecular formula C10H10N2S B078188 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione CAS No. 14333-74-5

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione

Cat. No.: B078188
CAS No.: 14333-74-5
M. Wt: 190.27 g/mol
InChI Key: UXGZBDWDJBBECB-UHFFFAOYSA-N
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Description

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzylamine with carbon disulfide in the presence of a base, followed by cyclization with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of quinazoline compounds are often explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Molecular Targets and Pathways

Potential molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways would depend on the specific activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as 2-methylquinazoline, 4-methylquinazoline, and 2,4-dimethylquinazoline.

Uniqueness

What sets 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione apart is its unique structure, which may confer distinct biological activities or chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

3-methyl-4-methylidene-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-8-5-3-4-6-9(8)11-10(13)12(7)2/h3-6H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZBDWDJBBECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407060
Record name 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14333-74-5
Record name 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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